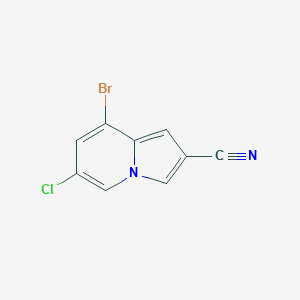

8-Bromo-6-chloroindolizine-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrClN2 |

|---|---|

Molecular Weight |

255.50 g/mol |

IUPAC Name |

8-bromo-6-chloroindolizine-2-carbonitrile |

InChI |

InChI=1S/C9H4BrClN2/c10-8-2-7(11)5-13-4-6(3-12)1-9(8)13/h1-2,4-5H |

InChI Key |

BAKXEUSGDKRRIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=CN2C=C1C#N)Cl)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 8 Bromo 6 Chloroindolizine 2 Carbonitrile

Reactivity of the Indolizine (B1195054) Ring System

Indolizine is a 10-π electron aromatic system, isoelectronic with naphthalene and indole (B1671886). However, the bridgehead nitrogen atom induces a significant dipole moment, rendering the five-membered pyrrole-like ring electron-rich and the six-membered pyridine-like ring electron-poor. This electronic distribution is fundamental to its chemical reactivity.

Electrophilic and Nucleophilic Substitution Patterns

Indolizines are characterized by their propensity to undergo electrophilic substitution, while being generally resistant to nucleophilic attack unless activated by specific substituents or reaction conditions.

The five-membered ring of the indolizine core behaves similarly to pyrrole (B145914), readily reacting with electrophiles. Molecular orbital calculations and experimental evidence consistently show that electrophilic attack occurs preferentially at the C-3 position, which possesses the highest electron density. nih.govacs.org If the C-3 position is blocked, electrophilic substitution typically occurs at the C-1 position. acs.org

In contrast, the six-membered pyridine (B92270) ring is electron-deficient and thus generally unreactive towards electrophiles. However, it is susceptible to nucleophilic attack, particularly at the C-5 position. This reactivity can be exploited, for instance, by direct lithiation of an indolizine at the C-5 position, followed by quenching with an electrophile. Furthermore, indolizines bearing a suitable leaving group, such as a halogen, at C-5 can undergo nucleophilic substitution.

Table 1: General Reactivity Patterns of the Unsubstituted Indolizine Ring

| Position | Ring Type | Electronic Character | Primary Reactivity | Typical Reactions |

| C-1 | Pyrrole | π-Excessive | Electrophilic Substitution (Secondary) | Halogenation, Acylation, Nitration |

| C-2 | Pyrrole | π-Excessive | Less Reactive to Electrophiles | - |

| C-3 | Pyrrole | π-Excessive | Electrophilic Substitution (Primary) | Protonation, Halogenation, Acylation |

| C-5 | Pyridine | π-Deficient | Nucleophilic Substitution | Lithiation, SNAr (with leaving group) |

| C-6 | Pyridine | π-Deficient | Low Reactivity | - |

| C-7 | Pyridine | π-Deficient | Low Reactivity | - |

| C-8 | Pyridine | π-Deficient | Low Reactivity | - |

The specific substituents on 8-Bromo-6-chloroindolizine-2-carbonitrile profoundly influence the general reactivity pattern of the indolizine core.

2-Carbonitrile (-CN) Group: The nitrile group is a powerful electron-withdrawing group, operating through both inductive and resonance effects. Its presence at the C-2 position significantly deactivates the entire pyrrole ring towards electrophilic substitution. Any electrophilic attack, if forced, would be severely hindered, and the directing effects would be less predictable compared to an unsubstituted ring.

6-Chloro (-Cl) and 8-Bromo (-Br) Groups: Halogens are deactivating groups due to their strong negative inductive effect, which withdraws electron density from the pyridine ring. This effect makes the six-membered ring even more electron-deficient and less susceptible to electrophilic attack. Conversely, they can potentially serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, although such reactions on the indolizine pyridine ring typically require harsh conditions or further activation. The presence of multiple electron-withdrawing groups can make the C-5 position more susceptible to attack by strong nucleophiles.

The combination of these three deactivating groups renders this compound a highly electron-poor and relatively unreactive system compared to simple indolizines. Electrophilic substitution is expected to be extremely difficult, while nucleophilic reactions, particularly at the C-5 position or potentially displacing one of the halogens, would be the more probable, albeit still challenging, transformation pathway.

Table 2: Predicted Influence of Substituents on the Reactivity of this compound

| Position | Substituent | Electronic Effect | Predicted Impact on Reactivity |

| C-2 | -CN | Strong Electron Withdrawal | Strongly deactivates the pyrrole ring (C-1, C-3) towards electrophilic attack. |

| C-6 | -Cl | Electron Withdrawal (Inductive) | Deactivates the pyridine ring. May act as a leaving group in SNAr. |

| C-8 | -Br | Electron Withdrawal (Inductive) | Deactivates the pyridine ring. May act as a leaving group in SNAr. |

Oxidation Reactions and Mechanisms

Indolizines are generally susceptible to oxidation, sometimes even upon exposure to air, due to their electron-rich nature. The course of the oxidation can vary significantly depending on the oxidant, reaction conditions, and the substitution pattern on the indolizine ring.

The photooxygenation of indolizines can proceed through different mechanisms, primarily depending on the reaction conditions and the electronic properties of the indolizine derivative. acs.orgnih.gov

Singlet Oxygen Mechanism: For many indolizine derivatives, the reaction proceeds via attack by singlet oxygen (¹O₂). This can lead to different intermediates depending on the solvent. In methanol, a peroxidic zwitterion is often formed, which can be trapped by the solvent, leading to the cleavage of the C3-N bond and opening of the pyrrole ring. acs.orgnih.gov In aprotic solvents like acetonitrile, the reaction may proceed through a dioxetane intermediate, which can then decompose to various products. acs.orgnih.gov

Electron Transfer Mechanism: For indolizines that are unreactive towards singlet oxygen, particularly those with electron-withdrawing groups, photooxygenation can be achieved using a sensitizer like 9,10-dicyanoanthracene (DCA) under electron transfer conditions. nih.govacs.org In this mechanism, the indolizine is oxidized to its cation radical, which then combines with a superoxide anion radical. This pathway can lead to oxidation of the pyridine ring, for instance, yielding hydroxy-substituted indolizines. nih.gov

Given the electron-deficient nature of this compound, its photooxygenation would likely require an electron transfer mechanism rather than a direct reaction with singlet oxygen.

Oxidative cyclization is a key strategy for the synthesis of the indolizine ring itself. These reactions often involve the formation of C-N and C-C bonds under oxidative conditions. For example, a copper/I₂-mediated oxidative cross-coupling and cyclization between 2-(pyridin-2-yl)acetate derivatives and simple olefins provides a direct route to substituted indolizines. organic-chemistry.org Mechanistic studies of such reactions often suggest a radical pathway involving single-electron oxidation, radical addition, and subsequent intramolecular cyclization and aromatization. acs.orgorganic-chemistry.org

While these are synthetic routes to indolizines, they demonstrate the types of oxidative conditions under which the ring system can be formed and is stable. For a pre-formed, electron-poor indolizine like the title compound, analogous oxidative processes might involve palladium-catalyzed C-H functionalization or annulation reactions, which proceed via an oxidative addition step to a Pd(0) complex, followed by cyclization. acs.org These advanced transformations could potentially be used to build further fused ring systems onto the this compound scaffold.

Reduction Reactions

The reduction of the indolizine core is a significant transformation, often utilized in the synthesis of alkaloid structures. chim.it The specific products resulting from metal-assisted reduction are highly dependent on the substitution pattern of the indolizine nucleus. chim.it While early reports using elemental sodium as a reducing agent were initially thought to cause ring disruption, it was later clarified that such conditions typically lead to dihydro-indolizine derivatives. chim.it For this compound, reduction would likely target the pyridine and/or pyrrole rings of the fused system. The presence of the electron-withdrawing nitrile group and the halogen atoms would influence the regioselectivity of the reduction.

| Reduction Type | Typical Reagents | Expected Outcome on Indolizine Core | Reference |

| Metal-Assisted Reduction | Sodium (Na), Lithium (Li) | Formation of dihydro-indolizine derivatives | chim.it |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Saturation of the six-membered or five-membered ring | N/A |

Cycloaddition Reactions Involving the Indolizine Moiety

The indolizine system is well-known to participate in cycloaddition reactions, where it can act as an 8π-electron component. nih.govmdpi.com This reactivity provides a direct route to more complex fused heterocyclic systems, most notably cyclazines. nih.govmdpi.comresearchgate.net

The reaction between indolizines and various dienophiles, such as activated alkenes and alkynes, is a classic and effective method for synthesizing cycl[3.2.2]azine derivatives. nih.govmdpi.com This transformation is formally classified as an [8+2] cycloaddition, where the tetraene framework of the indolizine bicycle serves as the 8π component. nih.govmdpi.com The reaction of this compound with a dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would be expected to yield a highly substituted cyclazine. This process often requires heating or the use of a catalyst, such as palladium on carbon (Pd-C), to facilitate the subsequent dehydrogenation of the initial cycloadduct to the fully aromatic cyclazine. nih.gov In some cases, chiral phosphoric acids have been used to catalyze asymmetric dearomative [8+2] cycloadditions between indolizines and maleimides, leading to atropoisomeric cyclazines with high enantioselectivity. acs.org

| Reactant | Dienophile | Conditions | Product Type | Reference |

| Indolizine | Dimethyl acetylenedicarboxylate (DMAD) | Toluene, heat, Pd-C | Cycl[3.2.2]azine | nih.gov |

| Indolizine | Maleimides | Chiral Phosphoric Acid (CPA) | Atropoisomeric endo-cyclazine | acs.org |

| 1-Fluoroindolizines | DMAD | Cu(II) salts (oxidant) | Cyclazine | nih.gov |

The precise mechanism of the [8+2] cycloaddition of indolizines has been a subject of considerable study, with evidence pointing to both concerted and stepwise pathways. mdpi.commsu.ru The process may proceed through a one-step, concerted mechanism or involve the formation of zwitterionic or even biradical intermediates. nih.govmdpi.com

Computational studies on the reaction of indolizine with electron-deficient alkenes, such as nitroethylene, suggest that the reaction mechanism can shift towards a stepwise pathway involving zwitterionic intermediates. msu.ru In this mechanism, the initial step is an electrophilic addition of the alkene to the C-3 position of the indolizine, which has the highest electron population, forming a zwitterion. nih.govmsu.ru This intermediate then undergoes ring closure to form the cycloadduct. The stability and fate of this zwitterionic intermediate are crucial; factors that stabilize the separated charges, such as polar solvents or specific substituents, favor the stepwise mechanism. mdpi.comresearchgate.netnih.gov While there is no definitive experimental consensus for all cases, the potential for zwitterionic intermediates is a key feature of indolizine cycloaddition chemistry. nih.govmdpi.com

Reactivity of Bromo and Chloro Substituents

The halogen atoms at positions C-6 and C-8 of the indolizine ring are key sites for functionalization, enabling the introduction of a wide array of substituents through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution on Halogenated Indolizines

Nucleophilic aromatic substitution (SNAr) on the indolizine nucleus is possible, particularly when the ring is activated by electron-withdrawing groups. Generally, nucleophilic attack on indolizines bearing such groups occurs at the C-5 position. chim.it For this compound, the presence of the strongly electron-withdrawing nitrile group at C-2, along with the inherent electron distribution of the ring, would influence the susceptibility of the C-6 and C-8 positions to nucleophilic attack. The relative reactivity of halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Therefore, the chloro substituent at C-6 might be more susceptible to SNAr than the bromo substituent at C-8, assuming other electronic factors are equal.

Cross-Coupling Chemistry at Bromine and Chlorine Centers (e.g., Suzuki, Sonogashira)

The bromo and chloro substituents on the indolizine ring are excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. nih.gov Reactions like the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings are widely employed. db-thueringen.de

In systems with multiple different halogens, regioselectivity becomes a critical issue. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. researchgate.netscispace.com Consequently, for this compound, it is expected that the C-8 bromine center would react preferentially over the C-6 chlorine center under carefully controlled conditions. This differential reactivity allows for sequential, site-selective functionalization. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the C-8 position, followed by a second, more forcing coupling reaction at the C-6 position. Such strategies have been successfully applied to other dihalogenated heterocyclic systems, like purines, to achieve selective synthesis of complex derivatives. researchgate.netscispace.com

| Reaction | Coupling Partner | Typical Catalyst | Expected Site of Reactivity | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | Preferential at C-8 (Bromo) | researchgate.netscispace.com |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | Preferential at C-8 (Bromo) | db-thueringen.de |

Reactivity of the Carbonitrile Group

The carbonitrile (or cyano) group is a highly versatile functional group in organic synthesis due to the electrophilic nature of the carbon atom and the presence of a triple bond. In the context of the this compound framework, the inherent reactivity of the nitrile is modulated by the electronic effects of the substituted indolizine ring. The indolizine system is generally considered electron-rich, which can influence the electrophilicity of the nitrile carbon. However, the presence of electron-withdrawing bromine and chlorine atoms at the 8 and 6 positions, respectively, can partially counteract this effect.

Nucleophilic Addition to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and is therefore susceptible to attack by nucleophiles. This initial addition reaction breaks one of the π-bonds of the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. A variety of nucleophiles can participate in this reaction, leading to a diverse range of products.

Common nucleophilic addition reactions involving the carbonitrile group include the addition of organometallic reagents (like Grignard or organolithium reagents) to form ketones after hydrolysis, and the addition of hydrides (from reagents like lithium aluminum hydride) to yield primary amines. The general mechanism involves the nucleophile attacking the electrophilic carbon of the nitrile, followed by workup to produce the final product.

The table below summarizes potential nucleophilic addition reactions at the carbonitrile group of this compound, based on the known reactivity of similar compounds.

| Nucleophile/Reagent | Intermediate | Final Product | Reaction Conditions |

| Grignard Reagent (R-MgX) | Imine anion | Ketone | 1. Anhydrous ether/THF 2. Aqueous workup |

| Organolithium Reagent (R-Li) | Imine anion | Ketone | 1. Anhydrous ether/THF 2. Aqueous workup |

| Lithium Aluminum Hydride (LiAlH₄) | Dianion | Primary Amine | 1. Anhydrous ether/THF 2. Aqueous workup |

| DIBAL-H | Imine anion | Aldehyde | 1. Toluene, low temp. 2. Aqueous workup |

This table presents hypothetical reactions based on the general reactivity of the carbonitrile group.

Hydrolysis and Other Transformations of the Carbonitrile Group

The carbonitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a water molecule. Subsequent tautomerization leads to the formation of an amide, which is then hydrolyzed to the corresponding carboxylic acid. In basic hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidification, gives the carboxylic acid.

Beyond hydrolysis, the carbonitrile group can participate in other transformations. For instance, it can undergo cycloaddition reactions. The nitrile group can act as a dienophile or a dipolarophile in certain cycloaddition reactions, leading to the formation of various heterocyclic systems.

The following table outlines the expected outcomes of hydrolysis and other potential transformations of the carbonitrile group in this compound.

| Reaction Type | Reagents | Intermediate | Final Product |

| Acidic Hydrolysis | H₃O⁺, heat | Amide | Carboxylic Acid |

| Basic Hydrolysis | OH⁻, H₂O, heat | Amide | Carboxylate Salt |

| Reduction to Amine | H₂, Raney Ni | Imine | Primary Amine |

| Cycloaddition (e.g., with azides) | NaN₃, Lewis Acid | - | Tetrazole |

This table illustrates potential transformations based on the established reactivity of the nitrile functionality.

Advanced Spectroscopic and Structural Characterization of 8 Bromo 6 Chloroindolizine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like 8-Bromo-6-chloroindolizine-2-carbonitrile, a full suite of 1D and 2D NMR experiments is essential for complete structural assignment.

One-dimensional NMR provides fundamental information about the different types of nuclei present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the indolizine (B1195054) core. Based on known substituent effects in indolizine systems, the proton at the C5 position (H-5) is typically the most deshielded due to the influence of the adjacent bridgehead nitrogen. nipne.ro The protons H-1, H-3, and H-7 would appear at higher fields. The electron-withdrawing nature of the bromo, chloro, and carbonitrile groups would shift all protons downfield compared to the unsubstituted indolizine.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display all nine carbon signals of the indolizine core plus the signal for the carbonitrile carbon. The signals for carbons bearing substituents (C2, C6, C8) and the bridgehead carbons (C8a and C4, though C4 is C8a in standard nomenclature) would be identified by their chemical shifts and lack of direct proton attachment. The carbonitrile carbon (C≡N) is expected to appear in the characteristic region around 115-120 ppm.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, while less common due to lower sensitivity, would show a single resonance corresponding to the bridgehead nitrogen atom. The chemical shift of this nitrogen would provide insight into the electronic environment of the heterocyclic system.

Table 1: Hypothetical 1D NMR Data for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | 7.85 (s) | 123.5 |

| 2 | - | 102.0 |

| 3 | 7.40 (s) | 118.0 |

| 5 | 8.10 (d, J = 1.5 Hz) | 125.0 |

| 6 | - | 128.0 |

| 7 | 7.15 (d, J = 1.5 Hz) | 115.0 |

| 8 | - | 110.0 |

| 8a | - | 135.0 |

Note: This interactive table contains illustrative data.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a weak long-range coupling (⁴JHH) might be observed between H-5 and H-7, which would appear as a cross-peak in the COSY spectrum, confirming their relative positions on the six-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It would definitively link the signals at δ 8.10, 7.85, 7.40, and 7.15 in the ¹H spectrum to their corresponding carbon signals (C5, C1, C3, and C7, respectively), simplifying the assignment process.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum could show a through-space correlation between H-7 and H-5, further confirming their proximity on the same ring.

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation. ox.ac.uk For a rigid aromatic system like this compound, significant conformational dynamics are not expected. A VT-NMR experiment would likely show minimal changes in the chemical shifts and coupling constants over a range of temperatures, confirming the planar and rigid nature of the indolizine core. Any observed broadening or sharpening of peaks could indicate intermolecular interactions, such as aggregation, at different temperatures and concentrations. ox.ac.uknih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), is used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental formula with high confidence. For C₉H₃BrClN₃, the expected monoisotopic mass would be precisely measured, and the distinct isotopic pattern caused by the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) would serve as a clear signature for the compound.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [M]⁺ of C₉H₃BrClN₃

| m/z (Relative Abundance) | Ion Formula |

|---|---|

| 266.93 (100.0%) | C₉H₃⁷⁹Br³⁵ClN₃ |

| 268.93 (128.0%) | C₉H₃⁸¹Br³⁵ClN₃ + C₉H₃⁷⁹Br³⁷ClN₃ |

Note: This interactive table contains predicted data based on natural isotopic abundances.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's stability and can be used to deduce its structure. Under electron ionization (EI-MS), the molecular ion would undergo fragmentation through characteristic pathways.

Key predicted fragmentation steps for this compound include:

Loss of Br radical: A primary fragmentation would likely involve the cleavage of the C-Br bond, leading to a significant fragment ion at [M-Br]⁺.

Loss of Cl radical: Similarly, the loss of the chlorine atom would result in an [M-Cl]⁺ peak.

Loss of HCN: The five-membered ring could cleave to lose a molecule of hydrogen cyanide, a common fragmentation pathway for nitrogen heterocycles.

Sequential losses: Fragments corresponding to the sequential loss of these groups (e.g., [M-Br-HCN]⁺) would also be expected.

Analyzing these fragmentation pathways helps to confirm the connectivity and placement of the substituents on the indolizine scaffold.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods would provide key insights into its molecular structure by identifying the characteristic vibrations of its nitrile, bromo, and chloro substituents, as well as the indolizine core.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the following characteristic absorption bands would be anticipated:

C≡N Stretching: The nitrile group (C≡N) is expected to exhibit a strong and sharp absorption band in the region of 2260-2220 cm⁻¹. This distinct peak is one of the most readily identifiable features in an IR spectrum and serves as a clear indicator of the presence of the carbonitrile functional group.

A summary of the expected IR absorption bands for the key functional groups is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Strong, Sharp |

| Chloroalkane (C-Cl) | Stretching | 850 - 550 | Medium to Strong |

| Bromoalkane (C-Br) | Stretching | 690 - 515 | Medium to Strong |

This table is based on typical ranges for these functional groups and the exact values for this compound would need to be determined experimentally.

Electronic Spectroscopy

Electronic spectroscopy involves the interaction of ultraviolet and visible light with a molecule, leading to the promotion of electrons from lower to higher energy orbitals. These techniques provide information about the electronic structure and extent of conjugation within the molecule.

UV-Visible spectroscopy would be instrumental in characterizing the conjugated π-electron system of the this compound molecule. The indolizine core, being an aromatic and heterocyclic system, is expected to absorb UV or visible light, resulting in π → π* electronic transitions. The presence of substituents such as the bromo, chloro, and carbonitrile groups can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The extent of conjugation in the molecule will directly affect the λmax value; a more extended conjugated system generally results in a shift of the absorption to longer wavelengths (a bathochromic or red shift).

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds, like the indolizine system, are known to be fluorescent. Upon excitation at a specific wavelength (typically corresponding to an absorption maximum from the UV-Vis spectrum), this compound may exhibit fluorescence. The resulting emission spectrum would be characterized by its maximum emission wavelength and quantum yield. These properties are highly sensitive to the molecular structure and its environment. It is important to note that this discussion excludes any potential applications of its fluorescence properties, such as in biomarkers or biological probes.

Computational and Theoretical Investigations of 8 Bromo 6 Chloroindolizine 2 Carbonitrile

Reaction Mechanism Studies through Computational Modeling

Solvent Effects on Reaction Energetics and Pathways

The synthesis of the indolizine (B1195054) core is highly sensitive to solvent conditions, which can significantly influence reaction energetics and dictate the final product pathway. Computational studies on multicomponent syntheses of indolizine derivatives have revealed that the choice of solvent can be a critical factor in determining whether the reaction proceeds to yield the desired indolizine framework or alternative products.

For instance, in copper-catalyzed reactions, the presence of a solvent like dichloromethane has been shown to favor the formation of indolizines. In contrast, conducting the same reaction under solvent-free conditions can lead to the formation of different heterocyclic compounds. nih.gov This highlights the solvent's role in stabilizing specific transition states and intermediates along the reaction coordinate. Some synthetic routes for indolizines have been optimized under solvent-free conditions, which not only offers environmental benefits but also, in some cases, leads to significantly higher yields compared to when solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are used. nih.gov The energetic preference for one pathway over another is determined by the differential solvation of transition states and intermediates, a factor that can be modeled computationally to predict reaction outcomes and optimize conditions.

Aromaticity Assessment of the Indolizine Core

The indolizine nucleus is a heteroaromatic system whose electronic structure and stability are of significant theoretical interest. chemrxiv.orgchemrxiv.org It consists of a fused five-membered (pyrrole) and six-membered (pyridine) ring. The aromaticity of this core is a key determinant of its chemical reactivity and physical properties. According to the Glidewell-Lloyd rule for polycyclic aromatic systems, smaller rings often exhibit higher aromaticity at the expense of larger rings. chemrxiv.orgchemrxiv.org For the indolizine core, this suggests a nuanced distribution of aromatic character between the two fused rings. Computational methods provide powerful tools to quantify this property. chemrxiv.orgchemrxiv.org

Nucleus Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule based on its magnetic properties. github.iogithub.io It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above it (NICS(1)). github.ioscispace.commdpi.com

Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity.

Positive NICS values suggest a paratropic ring current, signifying anti-aromaticity.

Values near zero imply a non-aromatic character.

For the indolizine core of a molecule like 8-Bromo-6-chloroindolizine-2-carbonitrile, NICS calculations would be performed for the center of the five-membered ring and the six-membered ring separately. This allows for a quantitative comparison of the local aromaticity of each ring. Based on studies of related systems, it is expected that the five-membered ring would show a more negative NICS value, indicating it is more aromatic than the six-membered ring. chemrxiv.orgchemrxiv.org Dissecting the NICS values into contributions from σ- and π-orbitals can provide further insight into the sources of the system's aromaticity. scispace.commdpi.com

The Electron Localization Function (ELF) provides a method for mapping the electron localization in a molecule, offering insights into chemical bonding and aromaticity. nih.govuchile.cl The topological analysis of the ELF allows for the partitioning of molecular space into basins of attractors, which correspond to atomic cores, lone pairs, and bonds.

For assessing aromaticity, the bifurcation values of ELF basins for σ and π electron populations are analyzed. nih.govuchile.cl The average of these bifurcation values can be used to construct a quantitative scale of global aromaticity. nih.govuchile.cl Aromatic compounds typically exhibit high ELF bifurcation values (e.g., >0.70), while anti-aromatic systems show lower values. uchile.cl Applying ELF analysis to the indolizine core would involve separating the σ and π electron density to calculate their respective contributions. This method could quantify the global aromatic character of the entire fused-ring system and resolve the debate over the net aromaticity in cases where σ-aromaticity and π-antiaromaticity might coexist. uchile.cl

Structure-Property Relationship Studies (excluding biological properties)

Computational modeling is instrumental in establishing relationships between the molecular structure of indolizine derivatives and their physicochemical properties. These studies enable the prediction of properties for novel compounds and provide a deeper understanding of the electronic effects of substituents.

Quantitative Structure-Electrochemistry Relationship (QSER) models are statistical tools that correlate a compound's electrochemical properties with its structural and electronic descriptors, calculated computationally. scispace.comdergipark.org.trdergipark.org.tr Such models have been successfully developed for indolizine derivatives to predict their half-wave oxidation potential (E1/2). scispace.comdergipark.org.trdergipark.org.tr

A typical QSER study involves calculating a wide range of molecular descriptors (e.g., quantum chemical, constitutional, topological) and then using algorithms like Genetic Algorithm/Multiple Linear Regression (GA/MLR) to select the most relevant descriptors and build a predictive model. scispace.comdergipark.org.trdergipark.org.tr For indolizines, a four-parameter model has been established that shows excellent correlation between theoretical descriptors and experimental E1/2 values. scispace.comdergipark.org.tr The statistical robustness of these models is confirmed through rigorous internal and external validation methods. scispace.comdergipark.org.trdergipark.org.tr

Table 1: Statistical Performance of a QSER Model for Indolizine Derivatives

| Parameter | Training Set | Test Set |

|---|---|---|

| R² (Coefficient of Determination) | 0.893 | 0.912 |

| Q²LOO (Leave-one-out Cross-validation) | 0.851 | - |

| RMSE (Root Mean Square Error) | 0.052 | 0.045 |

| CCCext (Concordance Correlation Coefficient) | - | 0.942 |

Data sourced from studies on indolizine derivatives. scispace.comdergipark.org.tr

Theoretical calculations are crucial for interpreting experimental spectroscopic data and establishing clear correlations between molecular structure and spectral properties. mpg.demdpi.commdpi.comresearchgate.net By employing methods like Density Functional Theory (DFT), it is possible to predict spectroscopic parameters with a high degree of accuracy. researchgate.net

For a molecule such as this compound, computational methods can predict:

NMR Spectra: Calculation of 1H and 13C NMR chemical shifts. A strong linear correlation between the calculated and experimental shifts validates the accuracy of the computed molecular geometry and electronic structure.

Vibrational Spectra: Prediction of FT-IR and Raman vibrational frequencies, which helps in the assignment of experimental bands to specific molecular motions.

Electronic Spectra: Calculation of electronic transitions (e.g., using Time-Dependent DFT) to predict UV-Vis absorption spectra. Descriptors such as the HOMO-LUMO energy gap can be correlated with the wavelength of maximum absorption (λmax).

These correlations are vital for confirming the structure of newly synthesized compounds and for understanding how substituents like bromine, chlorine, and nitrile groups electronically perturb the indolizine core, thereby influencing its spectroscopic fingerprint. mpg.demdpi.comresearchgate.net

Table 2: Correlation of Computational Descriptors with Spectroscopic Properties

| Computational Descriptor | Spectroscopic Property | Typical Correlation |

|---|---|---|

| Calculated Magnetic Shielding Constants | NMR Chemical Shifts (δ) | Linear (High R²) |

| Calculated Vibrational Frequencies | FT-IR / Raman Bands (cm⁻¹) | Linear (often requires scaling) |

| HOMO-LUMO Energy Gap (ΔE) | UV-Vis Absorption (λmax) | Inverse relationship |

| Excited State Dipole Moment | Solvatochromic Shift | Linear with solvent polarity functions |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Bromo-6-chloroindolizine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination and chlorination of indolizine precursors. For bromination, use bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid under reflux (70–90°C). Chlorination may involve POCl₃ or Cl₂ gas in anhydrous conditions. Key parameters include temperature control (<5°C for exothermic steps) and stoichiometric ratios (1:1.2 substrate-to-halogenating agent). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is critical .

- Example Data : A related quinolinecarbonitrile synthesis achieved 85% yield using Br₂ in acetic acid at 80°C for 6 hours .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (solvent: DCM/hexane) are analyzed to determine bond lengths, angles, and dihedral angles. For example, a related indolizine derivative showed C–Br bond lengths of 1.89 Å and Cl–C–C angles of 109.5° . Complementary techniques like NMR (¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) confirm molecular weight and functional groups .

Advanced Research Questions

Q. How can the bromine substituent in this compound be leveraged in cross-coupling reactions for functionalization?

- Methodology : The bromine atom enables Pd-catalyzed couplings (e.g., Suzuki-Miyaura, Sonogashira). For Suzuki reactions, use Pd(PPh₃)₄ (2 mol%), aryl boronic acids (1.2 eq), and K₂CO₃ in THF/H₂O (3:1) at 80°C. Sonogashira couplings require CuI (5 mol%), terminal alkynes (1.5 eq), and Et₃N as a base. Monitor progress via TLC and isolate products via flash chromatography .

- Example Data : A quinoline derivative achieved 92% conversion in Suzuki coupling with phenyl boronic acid .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity with biological targets (e.g., kinases). Solvent effects are modeled using the COSMO-RS approach .

Q. How should researchers address discrepancies in reported reaction yields or spectral data for this compound?

- Methodology :

Reproduce Conditions : Ensure identical reagents, solvents, and equipment (e.g., anhydrous DCM vs. technical grade).

Advanced Characterization : Use 2D NMR (HSQC, HMBC) to resolve signal overlaps. SCXRD can clarify structural ambiguities .

Control Experiments : Test for moisture sensitivity or catalytic impurities (e.g., trace metals affecting coupling efficiency) .

Q. What strategies improve solubility and stability of this compound in aqueous reaction systems?

- Methodology :

- Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility without degrading the compound.

- pH Adjustment : Maintain neutral pH (6.5–7.5) to prevent hydrolysis of the nitrile group.

- Lyophilization : For long-term storage, lyophilize the compound after dissolving in tert-butanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.